7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

Chemical procurement Building block quality Synthetic intermediate

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine dihydrochloride (CAS 2940944-16-9) is a heterocyclic building block comprising a 1,3-dihydrofuro[3,4-c]pyridine core annulated with a piperidine ring at the 7-position, supplied as a dihydrochloride salt. The free base has the formula C12H16N2O (MW 204.27), while the dihydrochloride salt (C12H18Cl2N2O, MW 277.19) provides enhanced aqueous solubility.

Molecular Formula C12H18Cl2N2O
Molecular Weight 277.19 g/mol
Cat. No. B13890158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride
Molecular FormulaC12H18Cl2N2O
Molecular Weight277.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C3COCC3=CN=C2.Cl.Cl
InChIInChI=1S/C12H16N2O.2ClH/c1-3-13-4-2-9(1)11-6-14-5-10-7-15-8-12(10)11;;/h5-6,9,13H,1-4,7-8H2;2*1H
InChIKeyBZRCQWSHFFKNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine Dihydrochloride – Key Structural and Physicochemical Profile for Targeted Procurement


7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine dihydrochloride (CAS 2940944-16-9) is a heterocyclic building block comprising a 1,3-dihydrofuro[3,4-c]pyridine core annulated with a piperidine ring at the 7-position, supplied as a dihydrochloride salt . The free base has the formula C12H16N2O (MW 204.27), while the dihydrochloride salt (C12H18Cl2N2O, MW 277.19) provides enhanced aqueous solubility . Commercial availability is limited to specialized research chemical suppliers, with advertised purities of 95–97% [REFS-1, REFS-2]. The 1,3-dihydrofuro[3,4-c]pyridine scaffold is a relatively underexplored heterocyclic system, with a general synthetic route via domino reaction of pyridoxal and ketones reported in 2021 . This specific 7-piperidyl derivative is primarily employed as a synthetic intermediate or medicinal chemistry starting material.

Why Generic Substitution Fails for 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine Dihydrochloride


In-class compounds cannot be interchanged for 7-(4-piperidyl)-1,3-dihydrofuro[3,4-c]pyridine dihydrochloride because the substitution pattern and salt form critically govern solubility, reactivity, and downstream compatibility. The 7-piperidyl substituent introduces a secondary amine (pKa ~10.4 for piperidine) that is absent in simple 7-methyl, 7-aryl, or 7-halo analogs [1]. Furthermore, the dihydrochloride salt (2 eq. HCl) exhibits distinct solubility and hygroscopicity compared to the free base or monohydrochloride, directly impacting handling, formulation, and reaction conditions in multi-step syntheses . Spiro[furo[3,4-c]pyridine-3,4'-piperidine] analogs, while containing both heterocyclic motifs, have a rigid spiro junction that eliminates the conformational flexibility of the 7-piperidyl substituent, altering binding orientations and synthetic utility . No single commercial supplier offers identical purity, salt form, and delivery time; the limited vendor landscape (AChemBlock, Pharmablock) makes direct substitution without procurement verification risky.

Quantitative Differentiation Evidence: 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine Dihydrochloride vs. Closest Analogs


Purity and Supply Consistency: Target Compound vs. Spiro Analog

The target compound is available in 95–97% purity from verified specialty chemical suppliers [REFS-1, REFS-2]. In contrast, the structurally related spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine] (CAS 1017599-04-0) is typically listed at ≥95% purity but often lacks certificate-of-analysis traceability from smaller catalog providers . For procurement decisions where downstream multi-step synthesis requires reproducible starting material quality, the documented analytical characterization (NMR, HRMS) of the 1,3-dihydrofuro[3,4-c]pyridine family provides an advantage for the non-spiro scaffold over less-characterized spiro analogues.

Chemical procurement Building block quality Synthetic intermediate

Aqueous Solubility Advantage: Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt (2 eq. HCl) is reported by suppliers to be soluble in water and polar organic solvents, whereas the free base (C12H16N2O, MW 204.27) is expected to have lower aqueous solubility due to the absence of ionizable counterions . While quantitative solubility data for this specific compound are not published in the primary literature, the general principle of hydrochloride salt formation increasing aqueous solubility by 1–3 orders of magnitude for basic heterocycles is well established [1]. This makes the dihydrochloride the preferred form for aqueous-phase reactions, biological assay preparation, and salt metathesis steps.

Solubility Salt selection Formulation

Molecular Weight and Formula Weight Differentiation from Spiro Analogues

The target dihydrochloride has a molecular weight of 277.19 g/mol (C12H18Cl2N2O), which is substantially higher than the spiro[furo[3,4-c]pyridine-3(1H),4'-piperidine] free base (MW 190.24, C11H14N2O) [REFS-1, REFS-2]. This 86.95 g/mol difference (45.7% higher MW) provides a clear mass spectrometry signature for identity confirmation and purity assessment by LC-MS, reducing the risk of misidentification with the structurally related but non-identical spiro compound. The dihydrochloride also contains two chlorine atoms, enabling elemental analysis (Cl% theoretical: 25.6%) as an orthogonal identity verification method not available for the chlorine-free spiro analog.

Molecular weight Formula verification Quality control

Scaffold Synthetic Accessibility: Domino Reaction Yields for 1,3-Dihydrofuro[3,4-c]pyridines vs. Spiro Analogues

A published domino reaction provides 1,3-dihydrofuro[3,4-c]pyridines in 53–90% isolated yields from pyridoxal and ketones under mild conditions (KOH, EtOH/H2O, 48 h, room temperature) . While the 7-piperidyl derivative was not explicitly reported in this study, the methodology tolerates heteroaryl ketones, implying potential applicability to piperidine-containing substrates. In contrast, the spiro[furo[3,4-c]pyridine-3,4'-piperidine] scaffold requires alternative synthetic routes (often involving cyclization of pre-functionalized piperidines) and lacks a dedicated high-yielding methodology publication . This means that procurement of the 1,3-dihydro scaffold leverages a more broadly validated synthetic method, which may correlate with future supply scalability.

Synthetic methodology Yield comparison Scalability

Optimal Application Scenarios for 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine Dihydrochloride Based on Differential Evidence


Medicinal Chemistry Library Synthesis Requiring a Piperidine-Functionalized Furopyridine Scaffold

The compound is suited as a versatile intermediate for generating focused libraries of furo[3,4-c]pyridine-based analogs. The 7-piperidyl substituent provides a secondary amine handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification of the eastern portion of the molecule . The dihydrochloride salt form precludes the need for amine activation or neutralization prior to coupling, streamlining parallel synthesis workflows. This contrasts with spiro analogs where the piperidine is conformationally locked into the spiro junction, limiting derivatization angles .

Aqueous-Phase Biological Assay Preparation Where Salt Form Consistency Is Critical

For direct use in biochemical or cell-based assays, the dihydrochloride ensures reproducible dissolution in aqueous buffers at known concentrations . The general solubility advantage of hydrochloride salts over free bases minimizes the need for DMSO stock solutions, which can introduce solvent artifacts in sensitive assays . This is particularly relevant for high-throughput screening where compound precipitation can cause false negatives.

Synthetic Methodology Development Leveraging the 1,3-Dihydrofuro[3,4-c]pyridine Domino Reaction Platform

Researchers developing new synthetic routes to furopyridine derivatives can use this compound as a benchmark substrate. The published domino methodology (53–90% yields, mild conditions, broad ketone scope) provides a starting point for optimizing the specific 7-piperidyl variant, potentially achieving competitive yields. This synthetic platform advantage is not shared by spiro analogs, which lack a published high-yield protocol.

Quality Control Identity Verification via Unique Elemental and Mass Signatures

The combination of two chlorine atoms (theoretical 25.6% Cl) and a molecular weight of 277.19 g/mol provides a distinct MS and elemental analysis fingerprint that distinguishes this compound from the more common spiro[furo[3,4-c]pyridine-3,4'-piperidine] (no chlorine, MW 190.24) [REFS-1, REFS-2]. This reduces the risk of procurement mix-ups, a documented concern when sourcing structurally similar building blocks from overlapping catalogs.

Quote Request

Request a Quote for 7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.